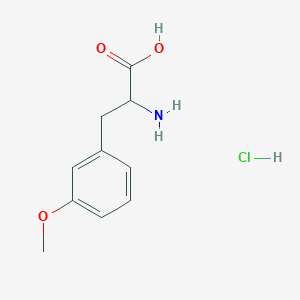

2-Amino-3-(3-Methoxyphenyl)propansäure-Hydrochlorid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-amino-3-(3-methoxyphenyl)propanoic Acid Hydrochloride is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a methoxyphenyl group, and a propanoic acid moiety

Wissenschaftliche Forschungsanwendungen

2-amino-3-(3-methoxyphenyl)propanoic Acid Hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

Target of Action

This compound is a specialty product used for proteomics research .

Biochemical Pathways

As a proteomics research tool, it may be used to study a variety of biochemical processes .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-amino-3-(3-methoxyphenyl)propanoic Acid Hydrochloride. For instance, it is recommended to be stored at room temperature .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-3-(3-methoxyphenyl)propanoic Acid Hydrochloride typically involves the reaction of 3-methoxybenzaldehyde with nitromethane to form 3-methoxy-β-nitrostyrene. This intermediate is then reduced to 3-methoxyphenyl-2-nitropropane, which is further hydrogenated to yield 2-amino-3-(3-methoxyphenyl)propanoic acid. The final step involves the conversion of the free acid to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of 2-amino-3-(3-methoxyphenyl)propanoic Acid Hydrochloride may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.

Reduction: Reduction of the nitro group in the intermediate stages of synthesis is a key step in the preparation of the compound.

Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon or other hydrogenation catalysts.

Substitution: Nitrating agents like nitric acid and sulfuric acid for nitration; halogenating agents like bromine or chlorine for halogenation.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amino derivatives.

Substitution: Nitro or halogenated derivatives of the aromatic ring.

Vergleich Mit ähnlichen Verbindungen

- 2-amino-3-(4-methoxyphenyl)propanoic acid

- 2-amino-3-(3,4-dimethoxyphenyl)propanoic acid

- 2-amino-3-(3-hydroxyphenyl)propanoic acid

Comparison: 2-amino-3-(3-methoxyphenyl)propanoic Acid Hydrochloride is unique due to the specific positioning of the methoxy group on the aromatic ring, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for targeted research applications.

Biologische Aktivität

2-Amino-3-(3-methoxyphenyl)propanoic acid hydrochloride, also known as (S)-2-amino-3-(3-methoxyphenyl)propanoic acid hydrochloride , is a chiral amino acid derivative characterized by its unique structural features, including an amino group, a hydroxyl group, and a methoxy group attached to a phenyl ring. This compound has garnered attention in various fields, particularly in medicinal chemistry and biochemistry, due to its potential biological activities.

- Molecular Formula : C10H13ClNO4

- Molecular Weight : Approximately 246.67 g/mol

The biological activity of 2-amino-3-(3-methoxyphenyl)propanoic acid hydrochloride can be attributed to its interaction with various molecular targets, including enzymes and receptors. It is believed to modulate neurotransmitter systems and influence metabolic pathways, which may lead to therapeutic effects in conditions such as neurodegenerative diseases and metabolic disorders.

Notable Biological Activities

- Neuroprotective Effects : Research indicates that this compound may exhibit neuroprotective properties, potentially aiding in the treatment of neurological disorders by interacting with glutamate receptors .

- Antioxidant Properties : Studies have shown that 2-amino-3-(3-methoxyphenyl)propanoic acid hydrochloride possesses antioxidant capabilities, which may help mitigate oxidative stress in cells.

- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties, suggesting its potential use in treating inflammatory conditions.

- Antimicrobial Activity : Preliminary studies indicate that it may exhibit antimicrobial properties against various bacterial strains, presenting a promising avenue for further exploration in infectious disease treatments .

Table 1: Summary of Biological Activities

Case Study: Neuroprotective Mechanisms

A study focused on the neuroprotective effects of 2-amino-3-(3-methoxyphenyl)propanoic acid hydrochloride demonstrated its ability to enhance neuronal survival in models of oxidative stress. The compound was shown to upregulate antioxidant enzymes and downregulate pro-inflammatory cytokines, indicating its dual role in protecting neurons while reducing inflammation .

Case Study: Antimicrobial Efficacy

In another study evaluating the antimicrobial efficacy of this compound, it was found to inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentration (MIC) values ranged from 4.69 µM to 22.9 µM against Gram-positive bacteria and showed moderate activity against Gram-negative strains .

Eigenschaften

IUPAC Name |

2-amino-3-(3-methoxyphenyl)propanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3.ClH/c1-14-8-4-2-3-7(5-8)6-9(11)10(12)13;/h2-5,9H,6,11H2,1H3,(H,12,13);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZUULLJSXXOQMH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CC(C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.